1,1'-(Disulfanediyldiethane-2,1-diyl)bis[3-(3,4-dichlorophenyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA is a complex organic compound characterized by the presence of dichlorophenyl groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to obtain 3,4-dichlorophenethylamine . This intermediate can then be further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The dichlorophenyl groups can participate in substitution reactions, especially under the influence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various chlorinated phenyl derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA involves its interaction with specific molecular targets and pathways. The dichlorophenyl groups may interact with cellular proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3,4-DICHLOROPHENYL)-1-{2-[(2-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}ETHYL)DISULFANYL]ETHYL}UREA is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C18H18Cl4N4O2S2 |
---|---|
Molecular Weight |
528.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-[2-[(3,4-dichlorophenyl)carbamoylamino]ethyldisulfanyl]ethyl]urea |
InChI |
InChI=1S/C18H18Cl4N4O2S2/c19-13-3-1-11(9-15(13)21)25-17(27)23-5-7-29-30-8-6-24-18(28)26-12-2-4-14(20)16(22)10-12/h1-4,9-10H,5-8H2,(H2,23,25,27)(H2,24,26,28) |
InChI Key |
XGCCSOIZZYGXOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCSSCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.